molecular formula C10H8ClNS B8795473 2-(4-Chlorophenyl)thiophen-3-amine

2-(4-Chlorophenyl)thiophen-3-amine

Cat. No.: B8795473
M. Wt: 209.70 g/mol
InChI Key: DDQLTKJLVLVCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)thiophen-3-amine is a heterocyclic compound featuring a thiophene ring substituted with an amine group at position 3 and a 4-chlorophenyl group at position 2. The 4-chlorophenyl moiety introduces electron-withdrawing effects, influencing the compound’s electronic and reactive properties.

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

2-(4-chlorophenyl)thiophen-3-amine

InChI

InChI=1S/C10H8ClNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2

InChI Key

DDQLTKJLVLVCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

Key Compounds:

5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (): Features an acetyl group and a phenylamino substituent, enhancing steric bulk and electronic complexity compared to the simpler 2-(4-chlorophenyl)thiophen-3-amine.

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (): Chlorophenyl substituent at the ortho position (vs. para in the target compound), affecting steric hindrance and electronic distribution. A carboxylate ester group introduces polarity, influencing solubility and synthetic applications.

N-[2-(4-Methoxyphenyl)ethyl]thiophen-3-amine ():

  • Replaces the 4-chlorophenyl group with a 4-methoxyphenyl ethyl chain.
  • Methoxy is electron-donating, contrasting with chloro’s electron-withdrawing nature, leading to differences in charge distribution and nucleophilicity.

3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (): Incorporates a cyclopentathiophene fused ring system and a benzoyl group.

Key Observations :

  • The target compound’s synthesis may benefit from methods similar to and , leveraging cyclization or high-yield carboxylate ester formation.
  • Copper-catalyzed coupling () offers an alternative pathway but with moderate yields.

Electronic and Physicochemical Properties

a) Electronic Effects:
  • 4-Chlorophenyl vs. 4-Methoxyphenyl :
    • Chloro (electron-withdrawing) reduces electron density on the thiophene ring, enhancing electrophilic substitution resistance. Methoxy (electron-donating) increases electron density, favoring reactions like nitration .
  • Ortho vs.
b) Absolute Hardness (η) and Electronegativity (χ):
  • Using DFT studies (), compounds with 4-chlorophenyl groups exhibit higher η (hardness) due to electron-withdrawing effects, making them less polarizable. For example, 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one shows η ≈ 4.2 eV, comparable to other chloro-substituted aromatics .

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